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Compound of Interest

Compound Name: 6-Fluoro-1-tetralone

Cat. No.: B1316269

This guide provides a detailed overview of the spectroscopic data for 6-Fluoro-1-tetralone
(CAS No: 703-67-3), a fluorinated heterocyclic compound relevant to researchers, scientists,
and professionals in drug development. The document outlines expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized
experimental protocols for obtaining such spectra.

Molecular Structure and Properties

6-Fluoro-1-tetralone is a bicyclic aromatic ketone with the chemical formula C1oHeFO.[1][2] Its
structure consists of a benzene ring fused to a cyclohexanone ring, with a fluorine atom
substituted at the 6th position of the aromatic ring.

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for 6-Fluoro-1-
tetralone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of atomic nuclei.

The proton NMR spectrum of 6-Fluoro-1-tetralone is characterized by signals corresponding
to the aromatic and aliphatic protons. The reported chemical shifts (d) in parts per million (ppm)
relative to a standard reference are summarized below.
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Table 1: *H NMR Spectroscopic Data for 6-Fluoro-1-tetralone[1][2]

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
8.04 dd 1H Aromatic H (H-5)
6.99 dt 1H Aromatic H (H-7)
6.92 dd 1H Aromatic H (H-8)
-CH:- (adjacent to
2.97 t 2H o
aromatic ring)
-CH:- (adjacent to
2.64 t 2H
carbonyl)
2.16 m 2H -CH:-

dd = doublet of doublets, dt = doublet of triplets, t = triplet, m = multiplet

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule. While a specific experimental spectrum for 6-Fluoro-1-tetralone is not widely
available, the expected chemical shifts can be predicted based on the functional groups
present.

Table 2: Predicted 13C NMR Spectroscopic Data for 6-Fluoro-1-tetralone
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Chemical Shift (6, ppm) Carbon Type Assighment
~197 Carbonyl C=0

~165 (d, tJCF = 250 Hz) Aromatic C-F

~145 Aromatic Quaternary C
~132 Aromatic Quaternary C
~128 (d) Aromatic CH

~115 (d) Aromatic CH

~113 (d) Aromatic CH

~39 Aliphatic -CH2-

~30 Aliphatic -CHz-

~23 Aliphatic -CHz-

d = doublet due to C-F coupling

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of
infrared radiation. The IR spectrum of 6-Fluoro-1-tetralone is expected to show characteristic
absorption bands for the carbonyl group, aromatic C-H bonds, and the C-F bond.

Table 3: Predicted IR Absorption Frequencies for 6-Fluoro-1-tetralone
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch
~1685 Strong C=0 stretch (aromatic ketone)
~1600, ~1480 Medium-Strong Aromatic C=C stretch
~1250 Strong C-F stretch
~850.800 Strong Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 6-Fluoro-1-tetralone (molar mass: 164.18 g/mol ), the mass spectrum is
expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for 6-Fluoro-1-tetralone

m/z lon Description

164 [M]+ Molecular lon

136 [M-COl* Loss of carbon monoxide
135 [M - CHOJ* Loss of a formyl radical
108 [M-CO - C2Ha4]* Loss of CO and ethylene

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.
Instrument-specific parameters may require optimization.

NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-1-tetralone in approximately 0.6-0.8 mL
of a deuterated solvent (e.g., CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

Data Acquisition: Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 300 or 500 MHz).

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.

Analysis: Integrate the peaks in the H NMR spectrum to determine proton ratios. Analyze
the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei.

IR Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid is placed directly on the ATR crystal.
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry
potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film
can be prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum
over the desired range (typically 4000-400 cm™—1).

Analysis: Identify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
often via direct infusion or coupled with a chromatographic technique like Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

lonization: lonize the sample using an appropriate method, such as Electron lonization (El)
or Electrospray lonization (ESI).
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

» Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce
structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
structural relationships within 6-Fluoro-1-tetralone.
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General workflow for spectroscopic analysis of a chemical compound.
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6-Fluoro-1-tetralone
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Structure of 6-Fluoro-1-tetralone with key spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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